1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy to the molecule. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of perfluoroheptyl alcohol with perfluorononyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Bases: Triethylamine is commonly used in substitution reactions to neutralize acidic byproducts.
Major Products
Perfluoroheptyl Alcohol: Formed through hydrolysis.
Perfluorononyl Alcohol: Another product of hydrolysis.
Wissenschaftliche Forschungsanwendungen
1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Wirkmechanismus
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with various molecular targets. The fluorinated segments of the molecule interact with hydrophobic regions of target molecules, enhancing their stability and resistance to degradation. The carbonate group can undergo hydrolysis, releasing perfluoroheptyl alcohol and perfluorononyl alcohol, which can further interact with biological or chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H,1H,7H-Perfluoroheptyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbonate group.
1H,1H,7H-Perfluoroheptyl acrylate: Contains an acrylate group and is used in similar applications.
Uniqueness
1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate is unique due to its carbonate group, which imparts different reactivity and stability compared to methacrylate and acrylate analogs. This makes it particularly useful in applications requiring high thermal stability and chemical resistance .
Eigenschaften
Molekularformel |
C17H6F28O3 |
---|---|
Molekulargewicht |
790.18 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C17H6F28O3/c18-3(19)8(26,27)12(34,35)14(38,39)10(30,31)6(22,23)1-47-5(46)48-2-7(24,25)11(32,33)15(40,41)17(44,45)16(42,43)13(36,37)9(28,29)4(20)21/h3-4H,1-2H2 |
InChI-Schlüssel |
WQIJTIOMGSRPRP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.